molecular formula C28H22N4O4S2 B12033820 3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 623935-95-5

3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B12033820
CAS No.: 623935-95-5
M. Wt: 542.6 g/mol
InChI Key: MTTLMGPEHBAYNM-XYGWBWBKSA-N
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Description

3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the pyrazole moiety. One common synthetic route involves the condensation of a thiazolidinone derivative with a pyrazole aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-((4-methoxy-3-nitrophenyl)methylene)-2-thioxothiazolidin-4-one
  • 3-Benzyl-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Uniqueness

3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is unique due to the presence of the ethoxy and nitro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

623935-95-5

Molecular Formula

C28H22N4O4S2

Molecular Weight

542.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H22N4O4S2/c1-2-36-24-14-13-20(15-23(24)32(34)35)26-21(18-31(29-26)22-11-7-4-8-12-22)16-25-27(33)30(28(37)38-25)17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3/b25-16-

InChI Key

MTTLMGPEHBAYNM-XYGWBWBKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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